molecular formula C7H10O3 B2522839 (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2377005-23-5

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2522839
CAS No.: 2377005-23-5
M. Wt: 142.154
InChI Key: BSBUJOJZVJWXFC-WYDQCIBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Incorporation into Peptides

A derivative of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, related to the compound of interest, has been synthesized starting from [1.1.1]propellane. This rigid analogue of γ-aminobutyric acid has been incorporated into linear and cyclic peptides, demonstrating the compound's potential in peptide chemistry (Pätzel et al., 2004).

Ring Opening Reactions

The compound methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, which shares a similar structure, undergoes various ring-opening reactions. These reactions lead to products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, indicating the versatility of similar structures in organic synthesis (Maas et al., 2004).

Inhibition of Enzymatic Synthesis

Compounds like 1-aminocyclopentane-1-carboxylic acid, which resemble the compound , have been found to inhibit the enzymatic synthesis of S-adenosyl-L-methionine. This suggests potential biomedical applications of similar compounds (Coulter et al., 1974).

Acidity Studies

The study of substituted bicyclooctane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids has provided insights into the acidity of weak acids. This research contributes to understanding the chemical properties of related compounds (Wiberg, 2002).

Cycloaddition Reactions

Compounds such as 4-(3-methyl-2-cyclohexenyl)methoxybicyclo [3.3.1] non-3-en-2-one have been involved in photo[2+2]cycloaddition reactions. This illustrates the potential of such structures in complex organic reactions (Kojima et al., 1985).

Synthesis of Bicyclo[2.1.0]pentane Derivatives

Bicyclo[3.1.0]hexan-2-one has been converted into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid. This demonstrates the synthetic potential of bicyclic compounds in organic chemistry (Brook & Brophy, 1985).

Properties

IUPAC Name

(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUJOJZVJWXFC-WYDQCIBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.